molecular formula C10H19NO3S B13967643 1-((3-methyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine

1-((3-methyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine

Cat. No.: B13967643
M. Wt: 233.33 g/mol
InChI Key: VMKYYNGWBSIIOM-UHFFFAOYSA-N
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Description

1-((3-methyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine is an organic compound that features a pyrrolidine ring and a sulfonyl group attached to a tetrahydropyran ring

Preparation Methods

The synthesis of 1-((3-methyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with a sulfonyl chloride derivative of 3-methyltetrahydro-2H-pyran-4-yl. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-((3-methyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((3-methyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-((3-methyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrrolidine ring may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-((3-methyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine include:

    1-(tetrahydro-2H-pyran-4-yl)methylamine: This compound features a similar tetrahydropyran ring but lacks the sulfonyl group.

    tert-Butyl 4-(4-hydroxypiperidin-1-yl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate: This compound has a similar sulfonyl group but with different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H19NO3S

Molecular Weight

233.33 g/mol

IUPAC Name

1-(3-methyloxan-4-yl)sulfonylpyrrolidine

InChI

InChI=1S/C10H19NO3S/c1-9-8-14-7-4-10(9)15(12,13)11-5-2-3-6-11/h9-10H,2-8H2,1H3

InChI Key

VMKYYNGWBSIIOM-UHFFFAOYSA-N

Canonical SMILES

CC1COCCC1S(=O)(=O)N2CCCC2

Origin of Product

United States

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